molecular formula C19H16N4O5S B2766001 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 1005307-69-6

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2766001
CAS No.: 1005307-69-6
M. Wt: 412.42
InChI Key: LPGLYLAOVHCRCI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide are not fully understood yet. It is known that pyridazine derivatives, which this compound is a part of, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Cellular Effects

The cellular effects of this compound are currently under investigation. It is suggested that this compound may interact with various cellular processes and influence cell function .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is hypothesized that this compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The ethylsulfonyl group is introduced through sulfonation reactions, while the nitrobenzamide moiety is added via nitration and amidation reactions. Common reagents used in these steps include sulfuric acid, nitric acid, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethylsulfonyl and nitrobenzamide moieties contribute to its distinct pharmacological profile, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-11-10-17(21-22-18)13-6-8-15(9-7-13)20-19(24)14-4-3-5-16(12-14)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGLYLAOVHCRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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